1-methyl-4-[(2-nitrophenyl)methyl]-1,4-diazepane
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Overview
Description
1-methyl-4-[(2-nitrophenyl)methyl]-1,4-diazepane is a heterocyclic compound that contains a diazepane ring substituted with a methyl group and a nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(2-nitrophenyl)methyl]-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Nitrophenylmethyl Group: The nitrophenylmethyl group can be attached through nucleophilic substitution reactions, where the diazepane ring is reacted with a nitrophenylmethyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(2-nitrophenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the nitrophenylmethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
1-methyl-4-[(2-nitrophenyl)methyl]-1,4-diazepane has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes involving diazepane-containing compounds.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(2-nitrophenyl)methyl]-1,4-diazepane depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes in the body, modulating their activity. The nitrophenylmethyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-[(2-chlorophenyl)methyl]-1,4-diazepane: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
1-methyl-4-[(2-methylphenyl)methyl]-1,4-diazepane: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
1-methyl-4-[(2-nitrophenyl)methyl]-1,4-diazepane is unique due to the presence of the nitrophenyl group, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-methyl-4-[(2-nitrophenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-14-7-4-8-15(10-9-14)11-12-5-2-3-6-13(12)16(17)18/h2-3,5-6H,4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZRGROIJCBIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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